wwl113

Carboxylesterase Thromboxane Synthase Polypharmacology

WWL113 (CAS 947669-86-5) is a uniquely dual-target carbamate probe, inhibiting both carboxylesterase 1 (CES1, IC50 ~10 nM) and thromboxane A2 synthase (TBXAS1, IC50 226 nM). This distinct polypharmacology makes it essential for simultaneously blocking CES1-mediated lipid hydrolysis and TBXAS1-driven thromboxane A2 production in monocytic cell lines, a feat unachievable with selective CES inhibitors like WWL229. Its oral bioavailability and demonstrated in vivo efficacy in improving metabolic parameters in DIO and db/db mouse models make it the definitive tool for validating CES1 as a metabolic target. Choose WWL113 for guaranteed high-purity, comprehensive target engagement for your critical metabolic and inflammatory pathway research. Procure with confidence; immediate stock availability and expert support ensure seamless integration into your advanced experimental workflows.

Molecular Formula C29H26N2O4
Molecular Weight 466.5 g/mol
Cat. No. B1684178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namewwl113
SynonymsWWL113;  WWL-113;  WWL 113; 
Molecular FormulaC29H26N2O4
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)N(C)CC3=CC(=CC=C3)C4=CC=NC=C4
InChIInChI=1S/C29H26N2O4/c1-3-34-28(32)25-9-7-22(8-10-25)23-11-13-27(14-12-23)35-29(33)31(2)20-21-5-4-6-26(19-21)24-15-17-30-18-16-24/h4-19H,3,20H2,1-2H3
InChIKeyAKIIPHDGVCFVCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WWL113: A Dual-Activity Carboxylesterase and Thromboxane Synthase Inhibitor for Lipid and Inflammatory Research


WWL113 (CAS 947669-86-5) is a synthetic carbamate compound classified as a biphenyl derivative [1]. It is a potent inhibitor of carboxylesterases, specifically mouse Ces3 and Ces1f (IC50 120 nM and 100 nM, respectively) , and their human ortholog CES1 (IC50 ~10 nM) [2]. Distinct from many in-class compounds, WWL113 has been shown to also inhibit thromboxane A2 synthase (TBXAS1) with an IC50 of 226 nM, making it a dual-activity probe [3].

Risks of Substituting WWL113 with Other Carboxylesterase Inhibitors


Substituting WWL113 with other carboxylesterase (CES) inhibitors, such as WWL229 or the less selective JZL184, can lead to divergent experimental outcomes due to significant differences in target engagement and off-target profiles. WWL113 exhibits a unique dual inhibitory activity against both CES1 and thromboxane A2 synthase (TBXAS1) [1]. In contrast, its structural analog WWL229 is selective for Ces3 and does not inhibit TBXAS1 [1]. Furthermore, inhibitors like JZL184, while useful, target monoacylglycerol lipase (MAGL) in addition to CES enzymes, introducing a different set of confounding variables in models of endocannabinoid signaling [2]. Therefore, simple replacement based on class alone (CES inhibition) does not guarantee equivalent pharmacological or phenotypic effects, making WWL113 the necessary tool for studies requiring its specific polypharmacology.

Quantitative Differentiation of WWL113 from Closest Analogs


Comparative Target Engagement: Dual CES1/TBXAS1 Inhibition vs. Selective CES3 Inhibition

WWL113 is a dual inhibitor of CES1 and TBXAS1, whereas the analog WWL229 is selective for CES3 and does not inhibit TBXAS1 [1]. WWL113 inhibits recombinant human TBXAS1 with an IC50 of 226 nM [1], while WWL229 shows no effect on this target [1]. This differential activity profile is critical for applications where modulation of both lipid hydrolysis and thromboxane-mediated inflammation is desired.

Carboxylesterase Thromboxane Synthase Polypharmacology

Comparative Potency for Carboxylesterase 3 (Ces3) Inhibition

WWL113 demonstrates significantly higher potency against mouse Ces3 compared to the analog WWL229. WWL113 inhibits Ces3 with an IC50 of 120 nM, whereas WWL229 is less potent with a reported IC50 of 1.94 µM . This 16-fold difference in potency suggests WWL113 may achieve more complete target engagement at lower concentrations.

Enzyme Inhibition Carboxylesterase 3 Structure-Activity Relationship

Comparative Selectivity and Potency in Cellular CES1 Activity Assays

In THP-1 monocytic cell lysates, WWL113 selectively inhibits human CES1 with an IC50 of approximately 10 nM (0.01 µM) as determined by gel-based competitive ABPP [1]. This high potency contrasts with the less selective JZL184, which targets MAGL as its canonical target but also inhibits several CES isoforms in vivo [2]. The use of WWL113 at 1 µM in intact THP-1 cells results in ~85% inhibition of CES1 activity [1], providing a benchmark for cellular target coverage.

Activity-Based Protein Profiling Cellular Assay Human CES1

In Vivo Efficacy in Metabolic Disease Models: A Class-Level Distinction

WWL113 demonstrates significant in vivo efficacy in ameliorating features of metabolic syndrome in db/db mice, a common model of type 2 diabetes. Oral administration of WWL113 for three weeks resulted in quantifiable reductions in fasting glucose, non-esterified free fatty acids (NEFA), triglycerides, and total cholesterol compared to vehicle-treated controls [1]. This level of in vivo proof-of-concept distinguishes WWL113 from less-characterized or non-bioavailable CES inhibitors, providing a benchmark for in vivo studies.

Metabolic Syndrome In Vivo Pharmacology Diabetes Model

Optimal Research Applications for WWL113 Based on Quantitative Evidence


Investigating the Link Between Lipid Metabolism and Thromboxane-Mediated Inflammation

Use WWL113 (at concentrations ≤1 µM for cellular CES1 inhibition [1]) to simultaneously inhibit carboxylesterase-mediated lipid hydrolysis and TBXAS1-driven thromboxane A2 production in human monocytic cell lines (e.g., THP-1) [2]. This dual activity makes WWL113 uniquely suited to dissect the crosstalk between metabolic and inflammatory pathways, which is not possible with the selective Ces3 inhibitor WWL229 [2]. Include JZL184 as a control for MAGL activity [3].

Validating the Role of CES1 in Cellular Lipid Droplet Formation

Employ WWL113 in differentiated adipocytes (e.g., 3T3-L1 cells) to promote lipid storage and inhibit basal lipolysis [1]. Compare the effects to a less potent analog like WWL229 [2] to confirm that the observed phenotype is due to high-affinity Ces3/Ces1f inhibition. Quantify changes in triglyceride content and lipolysis rates via standard biochemical assays.

In Vivo Metabolic Phenotyping and Target Engagement Studies

Administer WWL113 orally to diet-induced obese (DIO) or db/db mice to replicate and extend findings of improved metabolic parameters [1]. Monitor weight gain, glucose tolerance, and plasma lipid profiles. This scenario is optimal for demonstrating in vivo proof-of-concept for CES1 as a metabolic target, leveraging WWL113's established oral activity and in vivo efficacy [1].

Technical Documentation Hub

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